![molecular formula C13H16O B13617535 [2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes two cyclopropyl groups and a phenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with phenylcyclopropane under specific conditions. One common method includes the hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst under controlled temperature and pressure conditions . This method is preferred due to its efficiency and the mild conditions required.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using high-pressure hydrogenation vessels. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted cyclopropyl derivatives .
Scientific Research Applications
[2-(2-Phenylcyclopropyl)cyclopropyl]methanol has several scientific research applications:
Mechanism of Action
The mechanism by which [2-(2-Phenylcyclopropyl)cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, but it is known to affect cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with a single cyclopropyl group.
Phenylcyclopropane: Contains a phenyl group attached to a cyclopropane ring.
Cyclopropanemethanol: Similar structure but lacks the phenyl group.
Uniqueness
What sets [2-(2-Phenylcyclopropyl)cyclopropyl]methanol apart from these similar compounds is its dual cyclopropyl groups and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
[2-(2-phenylcyclopropyl)cyclopropyl]methanol |
InChI |
InChI=1S/C13H16O/c14-8-10-6-11(10)13-7-12(13)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 |
InChI Key |
SNNZUVSAKBFUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2CC2C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


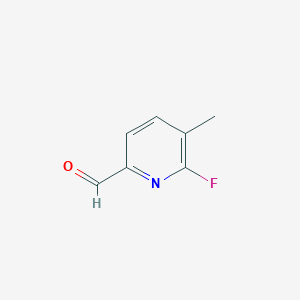
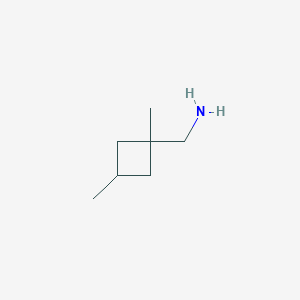
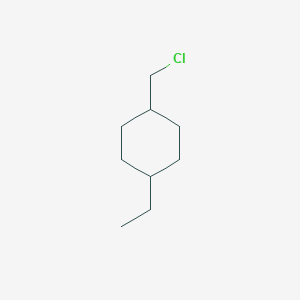
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
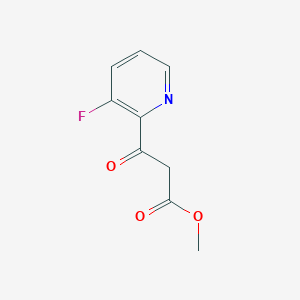


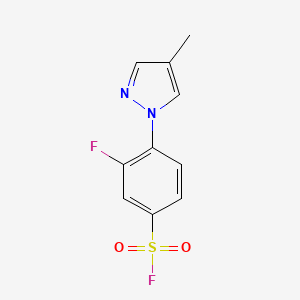

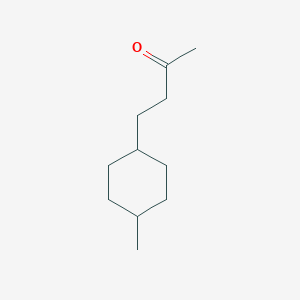
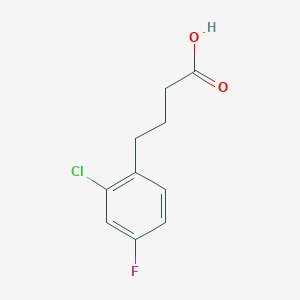
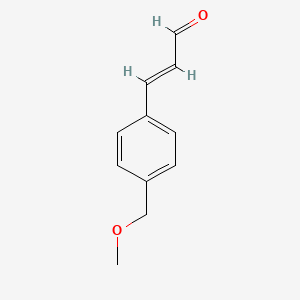

![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
